2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine
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Overview
Description
2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine is an organic compound with the molecular formula C11H14FNS It is characterized by the presence of a pyrrolidine ring substituted with a 4-fluorophenylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine typically involves the reaction of 4-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring the availability of raw materials, and implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyrrolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine involves its interaction with specific molecular targets. The fluorine atom and the phenylsulfanyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-phenylsulfanylmethyl)-piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
4-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine: Positional isomer with the phenylsulfanyl group attached at a different position on the pyrrolidine ring.
Uniqueness
2-(4-Fluoro-phenylsulfanylmethyl)-pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14FNS |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)sulfanylmethyl]pyrrolidine |
InChI |
InChI=1S/C11H14FNS/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2 |
InChI Key |
KGWOVBHENOLJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CSC2=CC=C(C=C2)F |
Origin of Product |
United States |
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